Glyco-dph

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

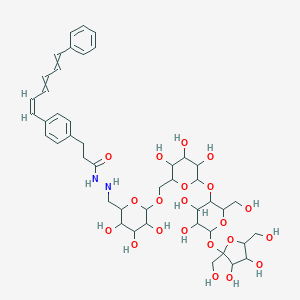

Glyco-dph, also known as this compound, is a useful research compound. Its molecular formula is C45H62N2O21 and its molecular weight is 967 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biophysical Studies

Glyco-DPH is primarily used as a fluorescent probe in biophysical studies to investigate the properties of lipid membranes and their interactions with various molecules. Its fluorescence anisotropy provides insights into membrane fluidity and organization.

- Fluorescence Anisotropy : this compound exhibits changes in fluorescence anisotropy when incorporated into lipid bilayers, allowing researchers to study the dynamics of lipid membranes under various conditions. This property is crucial for understanding membrane behavior in different physiological states or in response to external stimuli .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the targeting and efficacy of therapeutic agents.

- Mesoporous Silica Nanoparticles (MSNs) : Recent studies have utilized this compound in the development of enzyme-responsive, multistage-targeted anticancer drug delivery systems based on MSNs. These systems can effectively encapsulate chemotherapeutic agents and release them in a controlled manner, improving treatment outcomes while minimizing side effects .

- Targeted Delivery : The glycosylation aspect of this compound allows for improved targeting of drug delivery systems to specific cells or tissues, particularly in cancer therapy where tumor cells often exhibit altered glycosylation patterns. This specificity can enhance the therapeutic index of anticancer drugs .

Therapeutic Interventions

This compound's role extends beyond drug delivery; it also holds potential in therapeutic applications.

- Glycoengineering : The modification of therapeutic antibodies through glycosylation can enhance their efficacy and reduce adverse effects. This compound can be used as a model compound to study these modifications and their impact on antibody function, particularly in autoimmune diseases and cancer immunotherapy .

- Glycomedicine : The emerging field of glycomedicine focuses on utilizing glycan structures for therapeutic purposes. This compound serves as a valuable tool for understanding how glycosylation affects disease mechanisms and therapeutic responses, paving the way for novel treatment strategies .

Case Study 1: Membrane Dynamics

A study utilizing this compound demonstrated its effectiveness in assessing the fluidity of lipid membranes under varying temperatures and compositions. The results indicated significant changes in membrane dynamics correlating with temperature fluctuations, providing insights into cellular responses to environmental changes.

Case Study 2: Targeted Drug Delivery

In a clinical trial involving this compound-based MSNs, researchers observed enhanced targeting efficiency toward cancer cells compared to traditional drug delivery methods. The trial reported improved patient outcomes with reduced systemic toxicity, highlighting the potential of this compound in targeted therapies.

Propriétés

Numéro CAS |

120336-54-1 |

|---|---|

Formule moléculaire |

C45H62N2O21 |

Poids moléculaire |

967 g/mol |

Nom IUPAC |

N'-[[6-[[6-[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl]-3-[4-[(1Z)-6-phenylhexa-1,3,5-trienyl]phenyl]propanehydrazide |

InChI |

InChI=1S/C45H62N2O21/c48-19-27-33(54)41(61)45(22-50,67-27)68-44-39(60)36(57)40(28(20-49)64-44)66-43-38(59)35(56)32(53)29(65-43)21-62-42-37(58)34(55)31(52)26(63-42)18-46-47-30(51)17-16-25-14-12-24(13-15-25)11-5-2-1-4-8-23-9-6-3-7-10-23/h1-15,26-29,31-44,46,48-50,52-61H,16-22H2,(H,47,51)/b2-1?,8-4?,11-5- |

Clé InChI |

GWCHCJKVHUAIPZ-OBMOVYDNSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCC(=O)NNCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6(C(C(C(O6)CO)O)O)CO)CO)O)O)O)O)O)O |

SMILES isomérique |

C1=CC=C(C=C1)C=CC=C/C=C\C2=CC=C(C=C2)CCC(=O)NNCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6(C(C(C(O6)CO)O)O)CO)CO)O)O)O)O)O)O |

SMILES canonique |

C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCC(=O)NNCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5C(OC(C(C5O)O)OC6(C(C(C(O6)CO)O)O)CO)CO)O)O)O)O)O)O |

Synonymes |

diphenylhexatrienylpropanoylhydrazylstachyose glyco-DPH |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.